Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium
Brand Name:
Vulcanchem
CAS No.:
115560-11-7
VCID:
VC20852264
InChI:
InChI=1S/C10H15.C9H7.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-5-9-7-3-6-8(9)4-1;/h1-5H3;1-7H;/q2*-1;
SMILES:
C[C-]1C(=C(C(=C1C)C)C)C.C1=C[C-]2C=CC=C2C=C1.[Ru]
Molecular Formula:
C19H22Ru-6
Molecular Weight:
351.4 g/mol
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium
CAS No.: 115560-11-7
Cat. No.: VC20852264
Molecular Formula: C19H22Ru-6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115560-11-7 |
|---|---|
| Molecular Formula | C19H22Ru-6 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium |
| Standard InChI | InChI=1S/C10H15.C9H7.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-5-9-7-3-6-8(9)4-1;/h1-5H3;1-7H;/q2*-1; |
| Standard InChI Key | ARGWXWQCDOPHNI-UHFFFAOYSA-N |
| SMILES | C[C-]1C(=C(C(=C1C)C)C)C.C1=C[C-]2C=CC=C2C=C1.[Ru] |
| Canonical SMILES | C[C-]1C(=C(C(=C1C)C)C)C.[CH-]1[CH-][C-]2C=CC=C[C-]2[CH-]1.[Ru] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator